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Introduction

Sofnobrutinib (formerly AS-0871) is an orally active, highly selective, non-covalent inhibitor of
Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling enzyme in both adaptive and
innate immunity, playing a key role in the activation and maturation of B-lymphocytes, as well
as the function of myeloid cells such as basophils and mast cells.[2] Dysregulation of BTK
signaling is implicated in the pathophysiology of numerous B-cell malignancies and
autoimmune and inflammatory diseases.[3] Sofnobrutinib's targeted, non-covalent
mechanism of action offers the potential for a favorable safety and efficacy profile in the
treatment of these conditions.[1][2] This technical guide provides an in-depth review of the
pharmacodynamics of Sofnobrutinib, summarizing key preclinical and clinical findings,
detailing experimental methodologies, and visualizing its mechanism within the BTK signaling
pathway.

Mechanism of Action

Sofnobrutinib is a small molecule designed to bind preferentially to the unactivated form of the
BTK protein, thereby inhibiting its kinase activity.[2][4] This inhibition is achieved through a non-
covalent binding mechanism, which distinguishes it from many first-generation BTK inhibitors
that form a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] By
blocking BTK, Sofnobrutinib effectively disrupts the B-cell antigen receptor (BCR) signaling
cascade, a pathway essential for B-cell proliferation, differentiation, and survival.[2][6] In

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10796931?utm_src=pdf-interest
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.researchgate.net/figure/a-BTK-structure-diagram-b-BTK-signal-transduction-pathway_fig1_331882749
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11551066/
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
https://hvivo.com/articles-and-research/safety-pharmacokinetics-and-pharmacodynamics-of-sofnobrutinib-a-novel-non-covalent-btk-inhibitor-in-healthy-subjects-first-in-human-phase-i-study/
https://www.researchgate.net/figure/The-structural-diagram-of-Bruton-tyrosine-kinase-BTK-The-BTK-protein-is-a-77kDa_fig3_349860544
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.carnabio.com/english/discovery/pipeline_sofnobrutinib.html
http://www.icms.qmul.ac.uk/flowcytometry/uses/musekits/protocols/4600-3430MAN%20%5BA%5D%20MUSE%20HUMAN%20LYMPHOCYTE%20CD69%20KIT%20_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

addition to its effects on B-cells, Sofnobrutinib also modulates signaling downstream of the
high-affinity IgE receptor (FceRlI) in basophils and mast cells, and the Fcy receptor in myeloid
cells, leading to a reduction in the release of pro-inflammatory mediators.[2]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of Sofnobrutinib have been quantified in both preclinical and
clinical studies. In vitro kinase assays have demonstrated its potent inhibition of BTK, while ex
vivo analyses from a first-in-human Phase | study have confirmed its activity in healthy
subjects.[1][4]

ble 1- In Vi hibi ity of Sofnobrutinil

Target IC50 (nM)
Unactivated BTK 0.39
Activated BTK 4.2

IC50: Half-maximal inhibitory concentration

Table 2: Ex Vivo Pharmacodynamic Effects of
Sofnobrutinib in a Phase | Single Ascending Dose (SAD)
and Multiple Ascending Dose (MAD) Study
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Pharmacod . .
. Dosing Maximum IC50

yhamic Dose (mg) Route ] o

Regimen Inhibition (ng/mL)
Marker
Basophil
Activation ) 50.8% -

50 Oral b.i.d. 54.06 (SAD)
(CD63 79.4%
Upregulation)
_ 67.6% -

150 Oral b.i.d. 57.01 (MAD)

93.6%

_ 90.1% -

300 Oral b.i.d.

98.0%
B-cell
Activation 100 and ) Strong

Oral Single Dose o 187.21

(CD69 above Inhibition

Upregulation)

b.i.d.: twice daily. Data from a Phase 1 study in healthy volunteers.[1]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway
and the point of intervention for Sofnobrutinib.

graph BTK_Signaling_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5,
dpi=72]; node [shape=Dbox, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7];

/I Node styles receptor [shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
kinase [shape=ellipse, style=filled, fillcolor="#FBBCO05", fontcolor="#202124"]; adaptor
[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor
[shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream
[shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pathway
[shape=plaintext, fontcolor="#202124"];
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// Nodes BCR [label="B-Cell Receptor\n(BCR)", shape=receptor]; Antigen [label="Antigen",
shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; LYN_SYK
[label="LYN/SYK", shape=kinase]; BTK [label="BTK", shape=kinase]; Sofnobrutinib
[label="Sofnobrutinib", shape=inhibitor]; PLCg2 [label="PLCy2", shape=adaptor]; IP3
[label="IP3", shape=downstream]; DAG [label="DAG", shape=downstream]; Calcium
[label="Ca%* Mobilization", shape=downstream]; PKC [label="PKC Activation",
shape=downstream]; NFkB [label="NF-kB Activation", shape=downstream]; Proliferation
[label="B-Cell Proliferation,\nSurvival, Differentiation", shape=downstream];

// Edges Antigen -> BCR [label=" binds"]; BCR -> LYN_SYK [label=" activates"]; LYN_SYK ->
BTK [label=" phosphorylates"]; BTK -> PLCg2 [label=" phosphorylates"]; Sofnobrutinib -> BTK
[label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; PLCg2 -> IP3; PLCg2 ->
DAG,; IP3 -> Calcium; DAG -> PKC; PKC -> NFkB; Calcium -> NFkB; NFkB -> Proliferation; }

Caption: Sofnobrutinib inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key pharmacodynamic experiments are outlined below.

Ex Vivo Whole Blood Basophil Activation Assay (CD63
Upregulation)

This assay measures the inhibitory effect of Sofnobrutinib on the activation of basophils in
whole blood samples.[1]

Methodology:

e Blood Collection: Whole blood samples are collected from subjects at specified time points
before and after Sofnobrutinib administration.[1]

 Stimulation: Aliquots of whole blood are stimulated with an anti-lgE antibody to induce
basophil activation. Unstimulated samples serve as a negative control.[7]

e Staining: The stimulated and unstimulated blood samples are then stained with fluorescently
labeled antibodies against CD63 (a marker of degranulation) and basophil-specific markers
(e.g., CD123, HLA-DR-).[7]
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» Lysis and Fixation: Red blood cells are lysed, and the remaining white blood cells are fixed.

[7]

e Flow Cytometry: Samples are analyzed by flow cytometry to quantify the percentage of
CD63-positive basophils.[7]

» Data Analysis: The percentage of basophil activation is calculated, and the inhibitory effect of
Sofnobrutinib is determined by comparing post-dose to pre-dose values.[1]

graph Basophil_Activation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4,
width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10,
margin="0.1,0.1"]; edge [arrowsize=0.7];

/I Node styles step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
input_output [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis
[shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Whole Blood\nSample", shape=input_output]; stimulate [label="Stimulate
with\nanti-IgE", shape=step]; stain [label="Stain with anti-CD63\n& basophil markers",
shape=step]; lyse [label="Lyse RBCs\n& Fix", shape=step]; flow [label="Flow
Cytometry\nAnalysis", shape=analysis]; end [label="Quantify % CD63+\nBasophils",
shape=input_output];

// Edges start -> stimulate -> stain -> lyse -> flow -> end; }

Caption: Workflow for the ex vivo whole blood basophil activation assay.
Ex Vivo Whole Blood B-cell Activation Assay (CD69
Upregulation)

This assay assesses the impact of Sofnobrutinib on the activation of naive B-cells in whole
blood.[1]

Methodology:

» Blood Collection: Whole blood is collected from subjects at various time points pre- and post-
drug administration.[1]
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» Stimulation: Whole blood aliquots are stimulated with an anti-IgD antibody to trigger B-cell
receptor-mediated activation. Unstimulated samples are used as a control.[8]

e Staining: Samples are stained with fluorescently labeled antibodies against CD69 (an early
activation marker), and B-cell markers such as CD19 and CD27 to identify the naive B-cell
population.[8]

e Lysis and Fixation: Red blood cells are lysed, and the remaining cells are fixed.[8]

e Flow Cytometry: The samples are analyzed using a flow cytometer to determine the
percentage of CD69-positive naive B-cells.[3]

» Data Analysis: The inhibition of B-cell activation by Sofnobrutinib is quantified by comparing
the percentage of activated B-cells in post-dose samples to baseline levels.[1]

graph Bcell_Activation_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.4,
width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10,
margin="0.1,0.1"]; edge [arrowsize=0.7];

I/l Node styles step [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
input_output [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis
[shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Whole Blood\nSample", shape=input_output]; stimulate [label="Stimulate
with\nanti-lgD", shape=step]; stain [label="Stain with anti-CD69\n& B-cell markers",
shape=step]; lyse [label="Lyse RBCs\n& Fix", shape=step]; flow [label="Flow
Cytometry\nAnalysis", shape=analysis]; end [label="Quantify % CD69+\nNaive B-cells",
shape=input_output];

// Edges start -> stimulate -> stain -> lyse -> flow -> end; }

Caption: Workflow for the ex vivo whole blood B-cell activation assay.

In Vitro BTK Kinase Inhibition Assay

This biochemical assay is used to determine the direct inhibitory activity of Sofnobrutinib on
the BTK enzyme.
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Methodology:

o Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a synthetic peptide),
and ATP are prepared in a kinase assay buffer.[9]

e Compound Dilution: Sofnobrutinib is serially diluted to a range of concentrations.

o Kinase Reaction: The BTK enzyme, substrate, and Sofnobrutinib (or vehicle control) are
incubated together. The reaction is initiated by the addition of ATP.[9]

o Detection: After a set incubation period, the reaction is stopped, and the amount of product
formed (phosphorylated substrate) or the amount of ATP consumed is measured. This can
be done using various detection methods, such as luminescence-based assays (e.g., ADP-
Glo™) that quantify ADP production.[9]

» Data Analysis: The enzyme activity at each Sofnobrutinib concentration is calculated
relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-
response curve.

graph Kinase_Assay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5,
dpi=72]; node [shape=Dbox, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];
edge [arrowsize=0.7];

I/l Node styles reagent [shape=ellipse, style=filled, fillcolor="#FBBCO05", fontcolor="#202124"];
compound [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step
[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis
[shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes btk [label="Recombinant\nBTK Enzyme", shape=reagent]; substrate
[label="Substrate", shape=reagent]; atp [label="ATP", shape=reagent]; sofnobrutinib
[label="Sofnobrutinib\n(serial dilutions)", shape=compound]; incubate [label="Incubate BTK,
Substrate,\n& Sofnobrutinib”, shape=step]; add_atp [label="Initiate reaction\nwith ATP",
shape=step]; detect [label="Detect Product\n(e.g., ADP)", shape=step]; analyze
[label="Calculate % Inhibition\n& IC50", shape=analysis];

// Edges btk -> incubate; substrate -> incubate; sofnobrutinib -> incubate; incubate -> add_atp
-> detect -> analyze; atp -> add_atp; }
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Caption: General workflow for an in vitro BTK kinase inhibition assay.

Conclusion

Sofnobrutinib is a potent and selective non-covalent inhibitor of BTK with demonstrated
pharmacodynamic activity both in vitro and in a clinical setting.[1][4] It effectively suppresses
key downstream signaling pathways involved in B-cell and basophil activation, providing a
strong rationale for its development in the treatment of inflammatory and autoimmune
disorders.[2] The data and methodologies presented in this guide offer a comprehensive
overview of the pharmacodynamics of Sofnobrutinib for the scientific and drug development
community. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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